molecular formula C12H13NO2 B13016552 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B13016552
M. Wt: 203.24 g/mol
InChI Key: OEMWYZHCIVFVOS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which precisely describes its molecular architecture. The name derives from the parent structure benzamide, where:

  • A 3-ethoxy substituent (-OCH₂CH₃) occupies the third position on the benzene ring.
  • The amide nitrogen is substituted with a prop-2-yn-1-yl group (propargyl group, -CH₂C≡CH).

The structural representation can be visualized using the SMILES notation O=C(NCC#C)C1=CC=CC(OCC)=C1 , which encodes the ethoxy group at the benzene ring's third position and the propargylamine moiety attached to the carbonyl group.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₃NO₂ , comprising 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight, calculated as the sum of atomic masses, is 203.24 g/mol . This value aligns with high-resolution mass spectrometry data typically reported for small organic molecules.

Property Value
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight (g/mol) 203.24
Degree of Unsaturation 7

The degree of unsaturation (7) accounts for the benzene ring (4), the amide carbonyl (1), the ethoxy oxygen (0), and the alkyne group (2), confirming the structural validity.

Registry Numbers and CAS Identification

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number 1387224-14-7 , a globally recognized identifier for chemical substances. This CAS number ensures unambiguous referencing across scientific literature, regulatory documents, and commercial catalogs. While Reaxys registry numbers are not explicitly provided for this compound, analogous benzamide derivatives in the Reaxys database (e.g., N-(prop-2-yn-1-yl)benzamide, CAS 1464-98-8) follow similar accession protocols.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethoxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C12H13NO2/c1-3-8-13-12(14)10-6-5-7-11(9-10)15-4-2/h1,5-7,9H,4,8H2,2H3,(H,13,14)

InChI Key

OEMWYZHCIVFVOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its binding affinity and the nature of the target . The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Substituent Position/Type Biological Activity/Application Reference
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide 3-ethoxy on benzamide Synthesis example (inferred)
4-Methoxy-N-(prop-2-yn-1-yl)benzamide 4-methoxy on benzamide Precursor for gold(I) complexes
4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide 4-benzoylamino microRNA-21 inhibition (breast cancer)
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide Selanyl group on propargyl chain Antidepressant (serotonergic modulation)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl PCAF HAT inhibition (67%)
3,5-Diamino-N-(prop-2-yn-1-yl)benzamide 3,5-diamino on benzamide Intermediate for COUPLr synthesis
Key Observations:
  • Substituent Position: The 3-ethoxy group in the target compound contrasts with 4-methoxy or 4-benzoylamino substituents in analogs. Positional differences influence electronic effects (e.g., electron-donating vs.
  • Propargyl Chain Modifications: The propargyl group enables click chemistry or metal coordination (e.g., in gold complexes ).

Physicochemical Properties

  • Long acyl chains (e.g., hexanoylamino ) enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets.

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